molecular formula C13H18N4O2 B5108480 1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole

1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole

Cat. No.: B5108480
M. Wt: 262.31 g/mol
InChI Key: XEBHQNDUVXQTBY-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity

Preparation Methods

The synthesis of 1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Triazole Ring Formation: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Nitration: The final step involves the nitration of the triazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.

    Substitution: The nitro group in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized adamantyl-triazole derivatives.

Scientific Research Applications

1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: The compound’s stability and unique structure make it a valuable tool in studying biological processes and interactions.

    Medicine: Adamantane derivatives, including this compound, are investigated for their potential antiviral, antibacterial, and anticancer properties.

    Industry: The compound is used in the development of new materials with enhanced thermal and mechanical properties, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring can interact with various enzymes and receptors. The nitro group may participate in redox reactions, influencing the compound’s biological activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological and chemical properties.

Comparison with Similar Compounds

1-(1-Adamantyl)-5-methyl-3-nitro-1,2,4-triazole can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral activity, particularly against influenza A virus.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

    Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.

The uniqueness of this compound lies in its specific combination of the adamantyl group with the triazole ring and nitro substituent, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-8-14-12(17(18)19)15-16(8)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBHQNDUVXQTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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